

Applications of 2-Chloro-5-methylaniline hydrochloride in dye synthesis

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Compound of Interest

Compound Name:	2-Chloro-5-methylaniline hydrochloride
CAS No.:	62224-71-9
Cat. No.:	B8766055

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Technical Application Note: Diazotization and Coupling Strategies for **2-Chloro-5-methylaniline Hydrochloride**

Executive Summary

2-Chloro-5-methylaniline hydrochloride (CAS 14268-66-7), often referred to in the dye industry as Fast Red KB Base (or analogous to Azoic Diazo Component 46), is a critical intermediate for the synthesis of high-performance azo pigments and solvent dyes. The presence of the ortho-chloro group provides steric protection that enhances light fastness, while the meta-methyl group modulates solubility and bathochromic shift.

This guide details the optimized protocols for handling, diazotizing, and coupling this salt to produce azo chromophores.^[1] Unlike the free base (an oil/solid with low melting point), the hydrochloride salt offers superior storage stability and precise stoichiometric control in aqueous media.

Chemical Profile & Mechanistic Insight

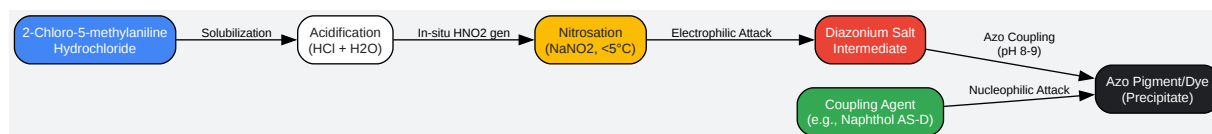
Electronic Architecture

The utility of 2-Chloro-5-methylaniline in dye synthesis stems from its substituent effects:

- **2-Chloro (Electron Withdrawing/Steric):** Located ortho to the amine, the chlorine atom exerts a negative inductive effect (-I), making the resulting diazonium salt more electrophilic (reactive) toward coupling components than unsubstituted aniline. Sterically, it twists the final azo bond slightly, improving resistance to photo-degradation.
- **5-Methyl (Electron Donating):** This group provides a weak positive inductive effect (+I), balancing the reactivity and improving the lipophilicity of the final dye, which is crucial for solvent dyes and pigment dispersion.

Reaction Pathway Visualization

The following diagram illustrates the conversion of the hydrochloride salt into an active azo dye.



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Figure 1: Sequential workflow for the synthesis of Azo pigments using 2-Chloro-5-methylaniline HCl.

Experimental Protocols

Protocol A: Optimized Diazotization

Objective: To generate a stable diazonium salt solution free of nitrous acid. Scale: 0.1 Molar (Laboratory Scale)

Reagents:

- **2-Chloro-5-methylaniline Hydrochloride:** 17.8 g (0.1 mol)
- Hydrochloric Acid (37%): 25 mL (approx. 0.3 mol) — Note: The salt already contains 1 eq of HCl, but excess is required to stabilize the diazonium species.
- Sodium Nitrite (NaNO_2): 7.0 g (0.102 mol) dissolved in 20 mL water.
- Sulfamic Acid: ~0.5 g (for scavenging excess nitrite).
- Ice/Water: As required.[2]

Procedure:

- Slurry Preparation: In a 500 mL beaker, disperse 17.8 g of the amine salt in 150 mL of distilled water. Add 25 mL of concentrated HCl. Agitate vigorously until a fine, uniform suspension is achieved.
- Cooling: Immerse the beaker in an ice-salt bath. Cool the internal temperature to 0–3°C.
 - Critical Control Point: Do not allow temperature to exceed 5°C, as the diazonium intermediate may hydrolyze to the phenol (2-chloro-5-methylphenol), resulting in tar formation.
- Nitrosation: Add the NaNO_2 solution dropwise sub-surface over 30 minutes. Maintain temperature < 5°C.
 - The suspension should clear as the soluble diazonium salt forms.
- Endpoint Validation:
 - Starch-Iodide Paper: Must turn Blue instantly (indicates slight excess of HNO_2).
 - Congo Red Paper: Must turn Blue (indicates $\text{pH} < 2$).
- Clarification: Stir for an additional 30 minutes. If the solution is not clear, filter through glass wool to remove unreacted amine.

- Scavenging: Add Sulfamic Acid crystals until the Starch-Iodide test is negative (paper remains white). This prevents side reactions during coupling.

Protocol B: Coupling with Naphthol AS-D (Model Pigment Synthesis)

Objective: To synthesize a red azo pigment (generic class Pigment Red 112/146 type chemistry).

Reagents:

- Naphthol AS-D (3-Hydroxy-2-naphtho-o-toluidide): 28.0 g (0.101 mol).
- Sodium Hydroxide (30% aq): 15 mL.
- Surfactant (e.g., Tween 80): 1 mL (aids particle size distribution).

Procedure:

- Coupler Dissolution: In a separate 1L vessel, dissolve Naphthol AS-D in 300 mL water containing the NaOH and surfactant. Heat to 80°C to ensure complete dissolution, then cool to 20°C.
 - Note: Naphthol AS derivatives may precipitate as fine colloids upon cooling; this is acceptable if the dispersion is uniform.
- Buffering: Adjust the coupler solution pH to approx. 9-10 using dilute acetic acid or sodium acetate.
- Coupling Reaction:
 - Slowly stream the cold Diazonium Solution (from Protocol A) into the Coupler Solution over 60 minutes.
 - Agitation: High shear mixing is recommended to prevent agglomeration.
 - pH Control: Simultaneously add dilute NaOH to maintain pH between 8.0 and 9.0. If pH drops below 7, coupling efficiency decreases significantly.

- Digestion: Once addition is complete, heat the slurry to 60°C for 1 hour. This "ripening" step promotes crystal growth and improves filtration properties.
- Isolation: Filter the red pigment. Wash with hot water until the filtrate is neutral and chloride-free. Dry at 60°C.

Data Analysis & Troubleshooting

Quantitative Specifications

Parameter	Specification	Method
Purity (Amine Salt)	> 98.5%	HPLC (C18, MeOH/Water)
Diazo Stability	> 4 hours at 0°C	Kinetic Analysis
Coupling Yield	> 92%	Gravimetric
Appearance	Off-white crystalline powder	Visual

Troubleshooting Guide

Observation	Root Cause	Corrective Action
Tar/Oil formation during Diazotization	Temperature > 5°C or insufficient acid.	Ensure T < 5°C. Check Congo Red acidity (must be strongly acidic).
Dull Color / Low Strength	Excess Nitrous Acid during coupling.	Ensure Sulfamic Acid quench step is performed rigorously (Protocol A, Step 6).
Unreacted Amine in Product	Incomplete Diazotization.	Increase digestion time after NaNO ₂ addition; ensure starting material is finely dispersed.

Safety & Handling (E-E-A-T)

- Toxicology: 2-Chloro-5-methylaniline is an aniline derivative. It is toxic if swallowed, inhaled, or in contact with skin.[3][4][5] It is a suspected carcinogen and a distinct aquatic toxin.

- Engineering Controls: All weighing and handling of the dry salt must occur in a certified fume hood or powder containment enclosure.
- Waste Disposal: All filtrates contain azo residues and aromatic amines. They must be segregated into "Organic Toxic" waste streams and never poured down the drain.

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